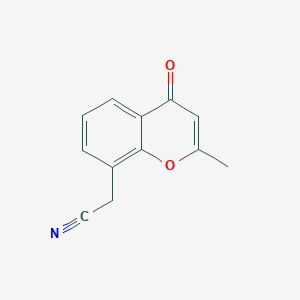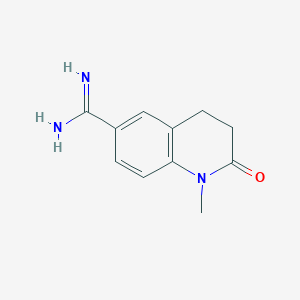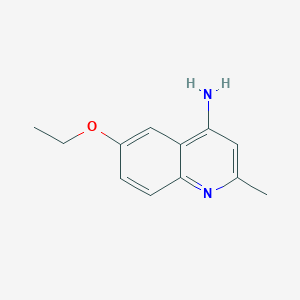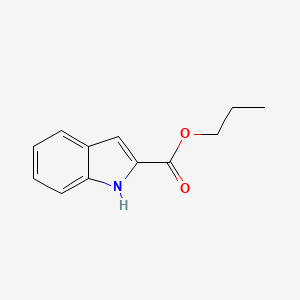
2-Ethyl-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-nitroquinoline is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of an ethyl group at the second position and a nitro group at the third position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-nitroquinoline typically involves the nitration of 2-ethylquinoline. This can be achieved through the reaction of 2-ethylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the third position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions that are ortho or para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Various electrophiles such as halogens, alkyl groups, and acyl groups.
Major Products Formed:
Reduction: 2-Ethyl-3-aminoquinoline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-nitroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and interfere with cellular signaling pathways, contributing to its pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-3-nitroquinoline can be compared with other quinoline derivatives such as:
2-Methyl-3-nitroquinoline: Similar structure but with a methyl group instead of an ethyl group.
3-Nitroquinoline: Lacks the ethyl group at the second position.
2-Ethylquinoline: Lacks the nitro group at the third position.
Uniqueness: The presence of both the ethyl and nitro groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-ethyl-3-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
BJEOXPWZHDEDBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





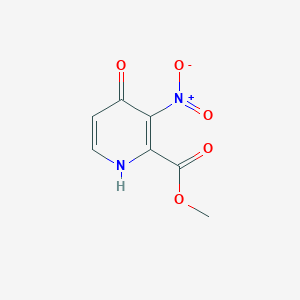
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
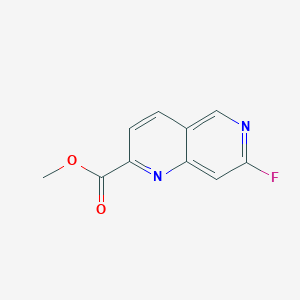
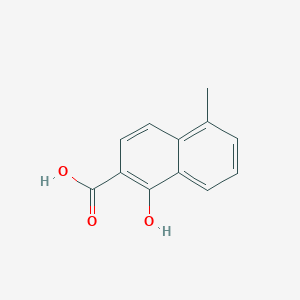

![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
